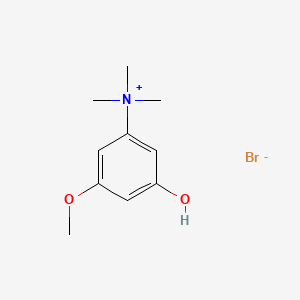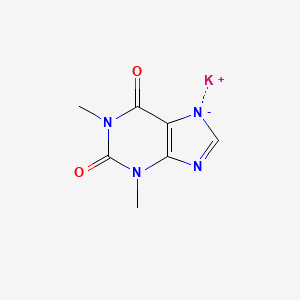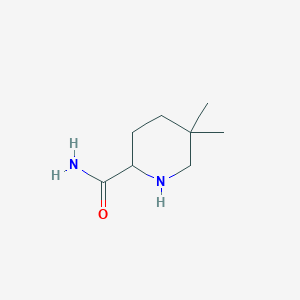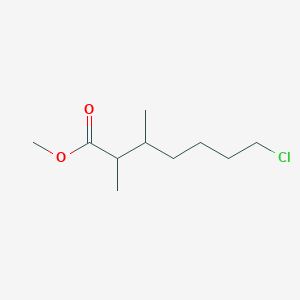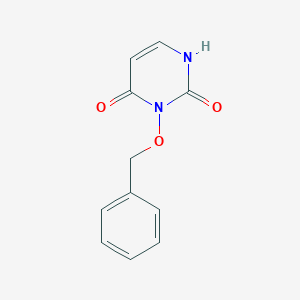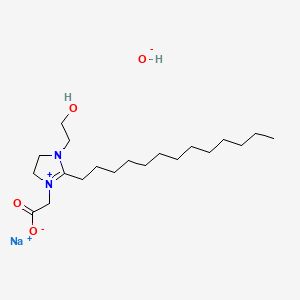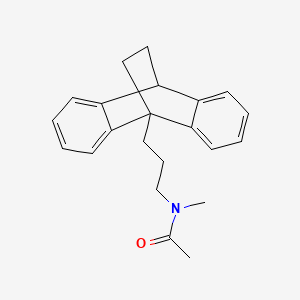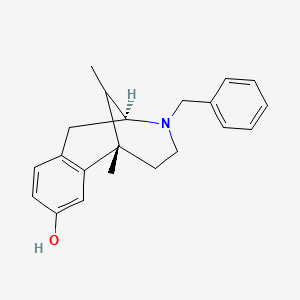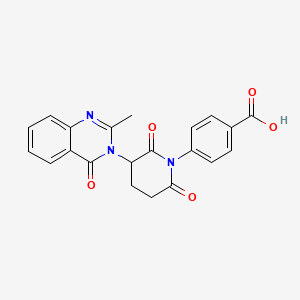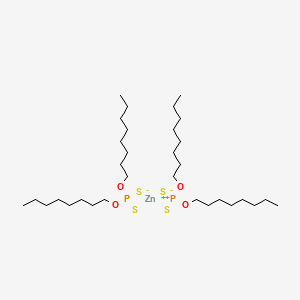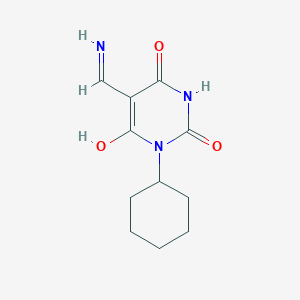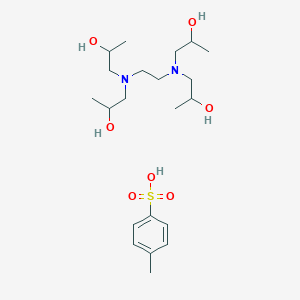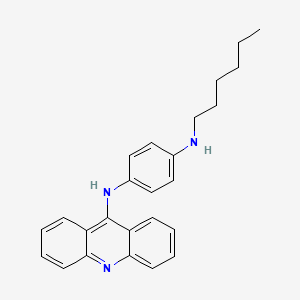
9-(p-(Hexylamino)anilino)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-(Hexylamino)anilino)acridine is a derivative of acridine, a class of heterocyclic compounds characterized by a planar aromatic surface and three fused six-membered rings. Acridines have been utilized since the 19th century for the production of dyes and medications . This compound, like other acridine derivatives, exhibits a range of pharmacological activities, making it valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Hexylamino)anilino)acridine typically involves the reaction of acridine derivatives with hexylamine under controlled conditions. The process may include steps such as:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Reaction of the amino group with hexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
9-(p-(Hexylamino)anilino)acridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, each with unique pharmacological properties .
Applications De Recherche Scientifique
9-(p-(Hexylamino)anilino)acridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Acts as a DNA intercalator, useful in studying DNA interactions.
Industry: Utilized in the production of dyes and fluorescent probes.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This mechanism is crucial for its anticancer and antimicrobial activities . The molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anilinoacridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An anticancer agent with a similar mechanism of action.
Quinacrine: Known for its antimalarial and anticancer activities.
Uniqueness
9-(p-(Hexylamino)anilino)acridine stands out due to its specific substitution with hexylamine, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it more effective in certain applications .
Propriétés
Numéro CAS |
75775-91-6 |
|---|---|
Formule moléculaire |
C25H27N3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-N-acridin-9-yl-1-N-hexylbenzene-1,4-diamine |
InChI |
InChI=1S/C25H27N3/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28) |
Clé InChI |
JATOTVFVQYRPDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


